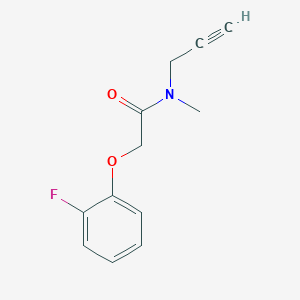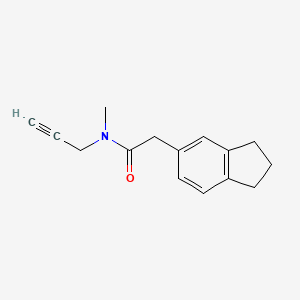![molecular formula C13H9BrN2O B7672936 4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile](/img/structure/B7672936.png)
4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile is an organic compound with the molecular formula C13H9BrN2O It is a derivative of benzonitrile, featuring a brominated pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile typically involves the bromination of a pyridinyl precursor followed by a coupling reaction with benzonitrile. One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, yielding 4-bromo-3-nitro-1-bromomethylbenzene . This intermediate can then undergo further reactions to introduce the pyridinyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated pyridinyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its derivatives may have pharmacological properties, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The brominated pyridinyl group may play a key role in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and have been studied for their pharmaceutical and biological activities.
Indole Derivatives: Indole derivatives are another class of compounds with similar structural features and diverse applications in medicinal chemistry.
Uniqueness
4-[(5-Bromo-2-oxo-1(2H)-pyridinyl)methyl]benzonitrile is unique due to the presence of both a brominated pyridinyl group and a benzonitrile moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
4-[(5-bromo-2-oxopyridin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-12-5-6-13(17)16(9-12)8-11-3-1-10(7-15)2-4-11/h1-6,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIRQBGQQBNBLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-(2-methoxyethyl)acetamide](/img/structure/B7672869.png)

![4-[(4-Fluoro-2-methylphenyl)methylsulfonyl]butanenitrile](/img/structure/B7672887.png)
![N-[2-(4-methylpyridin-2-yl)pyrazol-3-yl]-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B7672895.png)
![4-[(4-Bromo-3-chlorophenyl)methylsulfonyl]butanenitrile](/img/structure/B7672897.png)
![N-[2-(3,5-difluoroanilino)-2-oxoethyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylacetamide](/img/structure/B7672900.png)
![1-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-[2-(4-methylpyridin-2-yl)pyrazol-3-yl]urea](/img/structure/B7672910.png)
![[2-oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] (E)-3-phenylprop-2-enoate](/img/structure/B7672914.png)
![5-Fluoro-1-[3-(3-methylphenyl)sulfonylpropyl]pyridin-2-one](/img/structure/B7672917.png)
![1,3,5-trimethyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxamide](/img/structure/B7672928.png)
![1-[3-(Furan-2-ylmethylamino)phenyl]sulfonylpiperidin-4-ol](/img/structure/B7672946.png)
